Lipophilicity (LogP) Differentiation from Core Nitrophenoxybenzoic Acid Scaffolds
The target compound exhibits a calculated XLogP3-AA value of 3.4 [1] or predicted LogP of 3.09 , which is distinct from the unsubstituted 4-nitrophenoxybenzoic acid (predicted LogP ~2.8) [2]. This ~0.3-0.6 Log unit increase, attributed to the ortho-chloro substituent, implies greater membrane permeability and altered partitioning behavior in biological assays or chromatographic separations [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.09 (Predicted) to 3.4 (XLogP3-AA) [1] |
| Comparator Or Baseline | 4-Nitrophenoxybenzoic acid: Predicted LogP ~2.8 |
| Quantified Difference | Increase of ~0.3-0.6 LogP units |
| Conditions | Calculated via in silico methods (XLogP3, ALogPs) in standard conditions. |
Why This Matters
LogP directly impacts compound handling, bioavailability, and assay performance; selecting the exact analog ensures consistent experimental outcomes.
- [1] PubChem. (2025). Compound Summary for CID 761857: 4-(2-Chloro-6-nitrophenoxy)benzoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 135412345 (estimated): 4-Nitrophenoxybenzoic acid. National Center for Biotechnology Information. View Source
